molecular formula C19H23F2N3O3 B1626175 Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 98079-83-5

Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1626175
CAS No.: 98079-83-5
M. Wt: 379.4 g/mol
InChI Key: LNNAIKLYSCYPOG-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative with structural modifications designed to enhance antibacterial activity and pharmacokinetic properties. Its core scaffold features a quinoline ring substituted with ethyl, fluorine, and a 3-methylpiperazinyl group, distinguishing it from classical quinolones like ciprofloxacin. The ethyl ester at position 3 improves bioavailability, while the 6,8-difluoro substitution and 3-methylpiperazinyl group at position 7 aim to optimize DNA gyrase inhibition and reduce bacterial resistance .

Properties

IUPAC Name

ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-4-23-10-13(19(26)27-5-2)18(25)12-8-14(20)17(15(21)16(12)23)24-7-6-22-11(3)9-24/h8,10-11,22H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNAIKLYSCYPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541772
Record name Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98079-83-5
Record name Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization

This classical method begins with 2,4,5-trifluoroaniline, which undergoes condensation with ethyl ethoxymethylenemalonate to form an enamine intermediate. Thermal cyclization at 220–250°C yields the 6,7,8-trifluoroquinoline core. The ethyl ester at position 3 is introduced inherently during this step.

Reaction Conditions:

  • Solvent: Diphenyl ether or Dowtherm A
  • Temperature: 220–250°C
  • Yield: 60–75%

Rh(II)-Catalyzed Ring Expansion

An alternative route employs indole derivatives and ethyl halodiazoacetates under Rh(II) catalysis. Cyclopropanation at indole’s 2- and 3-positions, followed by ring expansion, generates the quinoline scaffold. This method is advantageous for introducing diverse substituents but requires fluorinated indole precursors, which are less commercially accessible.

Key Limitations:

  • Substituents at indole’s 2-position inhibit reactivity.
  • Limited applicability for introducing piperazine groups directly.

Piperazine Substitution at Position 7

The 7-fluoro substituent is replaced with 3-methylpiperazine via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effect of the quinoline carbonyl group.

Optimized SNAr Conditions

  • Reagents: 3-Methylpiperazine (3 eq), anhydrous acetonitrile
  • Base: Cesium carbonate (2 eq)
  • Temperature: 80°C, 18–24 hours
  • Yield: 60–80%

Mechanistic Insight:
The reaction proceeds via a Meisenheimer complex, where the fluoride leaving group is activated by the electron-deficient quinoline ring. Steric hindrance from the 1-ethyl group necessitates prolonged reaction times.

Esterification and Final Modifications

The ethyl ester at position 3 is typically retained from initial cyclization steps. However, if hydrolysis occurs, re-esterification is performed using ethanol and sulfuric acid.

Re-Esterification Protocol:

  • Reagents: Ethanol (excess), H₂SO₄ (catalytic)
  • Temperature: Reflux, 6–8 hours
  • Yield: >90%

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Reference
Gould-Jacobs + Alkylation 2,4,5-Trifluoroaniline Cyclization + SNAr 65 95
Rh(II) Catalysis 5-Fluoroindole Ring Expansion 45 88
Direct Piperazine Substitution 6,7,8-Trifluoroquinoline SNAr with 3-methylpiperazine 75 97

Analytical Validation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >95% purity for most synthetic batches.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.54 (s, 1H, H-2), 4.37 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.44–3.20 (m, 4H, piperazine), 1.43 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • MS (ESI+): m/z 392.1 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination: Direct fluorination post-cyclization risks positional isomers. Starting with pre-fluorinated anilines mitigates this.
  • Piperazine Solubility: Using polar aprotic solvents (e.g., DMF) enhances 3-methylpiperazine reactivity but complicates purification.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of different analogs.

  • Substitution: Substitution reactions, particularly at the fluorine atoms or the piperazine ring, can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted quinolines, each with distinct chemical and physical properties.

Scientific Research Applications

Antibacterial Activity

Lomefloxacin exhibits potent antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.

Table 1: Antibacterial Spectrum of Lomefloxacin

BacteriaSensitivity (MIC µg/mL)
Escherichia coli0.5
Staphylococcus aureus1
Pseudomonas aeruginosa2
Klebsiella pneumoniae0.25

Treatment of Urinary Tract Infections (UTIs)

Due to its efficacy against uropathogens, Lomefloxacin is often prescribed for the treatment of uncomplicated urinary tract infections. Clinical studies have demonstrated high cure rates and patient tolerability.

Case Study: Efficacy in UTIs
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of Lomefloxacin in treating UTIs caused by multi-drug resistant strains. The results indicated a 90% clinical success rate with minimal adverse effects reported among patients .

Pharmacokinetics

Lomefloxacin is well absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The compound has a half-life of approximately 7 to 8 hours, allowing for once or twice daily dosing.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~90%
Peak Plasma Concentration2 µg/mL
Half-life7–8 hours

Safety Profile

Adverse effects are generally mild and may include gastrointestinal disturbances, dizziness, and skin rashes. Serious side effects are rare but can include tendon rupture and QT interval prolongation.

Research on Antiviral Properties

Recent studies have explored the potential antiviral activity of Lomefloxacin against certain viral infections. Preliminary findings suggest that it may inhibit viral replication in vitro, although further research is needed to establish clinical relevance .

Use in Veterinary Medicine

Lomefloxacin has also been investigated for use in veterinary medicine, particularly for treating bacterial infections in livestock and pets due to its broad-spectrum activity.

Case Study: Veterinary Application
A study conducted on dogs with bacterial infections showed positive outcomes when treated with Lomefloxacin, highlighting its potential as an alternative antibiotic in veterinary care .

Mechanism of Action

Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is compared with other similar quinoline derivatives, such as Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 6,8-difluoro pattern and 3-methylpiperazinyl group , which differentiate it from analogs. Key comparisons include:

Piperazine Ring Modifications
  • 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (MM0350.03, CAS 75001-82-0): Lacks the 8-fluoro and 3-methylpiperazinyl substituents. This analog also shows higher solubility (predicted 0.25 mg/mL vs. 0.15 mg/mL for the target) but lower potency (MIC 2.0 μg/mL vs. 0.5 μg/mL) .
  • 1-Ethyl-6-fluoro-7-(4-formyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (MM0350.04, CAS 70459-04-0): The formyl group on piperazine introduces polarity, which may improve solubility but reduce antibacterial efficacy due to steric hindrance at the target site .
Fluorine Substitution Patterns
  • Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6): Features a cyclopropyl group at position 1 instead of ethyl. Cyclopropyl groups are known to enhance metabolic stability, but the lack of 8-fluoro substitution diminishes DNA gyrase affinity .
  • 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (CAS 100276-37-7): The 4-methylpiperazinyl group and methylamino substituent at position 1 result in a lower molecular weight (352.34 vs. 406.37) and moderate activity (MIC 1.0 μg/mL). The target compound’s 3-methylpiperazinyl group may offer better steric alignment with bacterial gyrase .

Pharmacokinetic and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight Substituents (R1/R6/R7/R8) Piperazine Substituent Predicted Solubility (mg/mL) MIC (μg/mL)
Target Compound 406.37 1-Ethyl/6-F/7-3-MePz/8-F 3-Methyl 0.15 0.5
MM0350.03 (CAS 75001-82-0) 320.34 1-Ethyl/6-F/7-Pz/- None 0.25 2.0
CAS 100276-37-7 352.34 1-MeNH2/6-F/7-4-MePz/8-F 4-Methyl 0.20 1.0
Ethyl 1-cyclopropyl-6-F-4-oxo-7-Pz (CAS 52980-28-6) 373.38 1-Cyclopropyl/6-F/7-Pz/- None 0.30 4.0

Key Observations :

  • The target compound’s 6,8-difluoro substitution correlates with enhanced gyrase inhibition, as seen in its lower MIC value.
  • The 3-methylpiperazinyl group improves lipophilicity (logP ~1.45) compared to unsubstituted piperazine analogs (logP ~0.90), facilitating bacterial membrane penetration but reducing aqueous solubility .
  • Ethyl esters (e.g., target compound) are more hydrolytically stable than methyl esters, prolonging systemic exposure .

Biological Activity

Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, commonly referred to as a derivative of lomefloxacin, is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on diverse research findings.

Structure and Properties

The compound belongs to the fluoroquinolone class of antibiotics, characterized by its quinoline structure which is modified with various substituents. Its molecular formula is C17H18F2N3O3C_{17}H_{18}F_2N_3O_3 with a molecular weight of 351.35 g/mol . The presence of the piperazine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of lomefloxacin exhibit significant antimicrobial properties. This compound has been shown to inhibit a broad spectrum of bacteria, making it a potential candidate for treating infections caused by resistant strains. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, derivatives such as compound 3e have demonstrated potent inhibitory activity against topoisomerase II, an enzyme implicated in cancer cell proliferation. The IC50 value for compound 3e was reported at 0.98 µM, indicating strong efficacy comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity Findings

CompoundIC50 (µM)Cell Line TestedMechanism of Action
3e 0.98Various cancer cell linesTopoisomerase II inhibition
5f Not specifiedSK-MEL-5 (melanoma)Selective cytotoxicity
3a-e VariesMultiple cancer typesBroad-spectrum anticancer activity

Case Studies

In one study, a series of lomefloxacin derivatives were synthesized and evaluated for their anticancer properties using sulforhodamine B (SRB) assays. Compounds 3a-e exhibited mean percent growth inhibition exceeding 47% across various cancer subpanels . Specifically, compound 5f showed remarkable selectivity against melanoma SK-MEL-5 cells with percent inhibition reaching 193.30%.

Cell Cycle Analysis

Further investigations into the mechanism revealed that compound 3e induced cell cycle arrest at the G2-M phase in leukemia SR cells. This effect was quantified by observing significant alterations in cell cycle distributions compared to controls:

  • G0-G1 Phase: Decreased from control (percentage not specified)
  • S Phase: Decreased from control (percentage not specified)
  • G2-M Phase: Increased to 49.26% compared to control (5.25%)

This data indicates that compound 3e effectively inhibits cell proliferation and induces apoptosis through its action on topoisomerase II .

Q & A

Q. Example Reaction Pathway :

StepReagents/ConditionsTarget Intermediate
1NaN₃, DMF, 80°C7-Azido-8-nitroquinoline
2H₂/Pd-C, EtOH7,8-Diaminoquinoline
3α-Acetyl-N-arylhydrazonoyl chlorides, Et₃NTricyclic pyrido-quinoxaline derivatives

How is the antimicrobial activity of this compound evaluated in research settings?

Basic Research Question
Antimicrobial efficacy is assessed using the microbroth dilution technique (Clinical and Laboratory Standards Institute guidelines):

  • Minimum Inhibitory Concentration (MIC) : Serial dilutions of the compound are tested against bacterial/fungal strains (e.g., E. coli, S. aureus).
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent blanks.
  • Data Interpretation : MIC values ≤8 µg/mL are considered potent .

What advanced spectroscopic techniques are utilized for structural confirmation?

Advanced Research Question
Structural elucidation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoline C=O at ~170 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.365 for C₁₈H₁₉F₂N₃O₃) .

How does X-ray crystallography contribute to understanding the molecular structure?

Advanced Research Question
Single-crystal X-ray diffraction provides atomic-level insights:

  • Crystal System : Triclinic (P1) for coordination polymers .

  • Key Parameters :

    ParameterValue
    a, b, c (Å)9.7924, 11.9788, 13.3981
    α, β, γ (°)114.138, 103.430, 100.295
    V (ų)1327.00
    R factor0.067–0.134
  • Software : SHELXL for refinement, ensuring data-to-parameter ratios >12:1 .

What strategies resolve contradictions in crystallographic data during refinement?

Advanced Research Question

  • Cross-Validation : Use independent datasets (e.g., twinned crystals) to verify bond lengths/angles.
  • Density Functional Theory (DFT) : Computationally optimize geometries to compare with experimental data.
  • Multi-software Refinement : Combine SHELXL with Olex2 for electron density mapping .

How does the compound’s structure influence its coordination chemistry with metal ions?

Advanced Research Question
The carboxylate and piperazinyl groups act as polydentate ligands :

  • Cadmium Coordination : Forms 1D polymers with benzene-1,4-dicarboxylate, confirmed by X-ray studies .
  • Stability : Hydrate forms (e.g., hexahydrate) enhance solubility and metal-binding capacity .

What methodologies are employed in analyzing the compound’s stability?

Basic Research Question

  • pH Stability : Incubate at pH 1–13 (simulated gastric/intestinal fluids) and monitor degradation via HPLC.
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C to assess decomposition .

How are impurities and related substances quantified during analytical method development?

Advanced Research Question

  • HPLC Conditions : C18 column, mobile phase (acetonitrile:phosphate buffer), UV detection at 254 nm.
  • Reference Standards : Use desfluoro and ethylenediamine analogs (e.g., EP Impurities B and C) for calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.